3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-5,6-dimethyl-7H-furo[3,2-g]chromen-7-one
Description
3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-5,6-dimethyl-7H-furo[3,2-g]chromen-7-one is a furochromenone derivative with a fused benzodioxepin ring system and methyl substituents at positions 5 and 4. This compound belongs to the terpenoid class, as identified in LC-MS/MS studies of ethyl acetate extracts from tenggulun leaves (Artocarpus spp.), where it demonstrated significant toxicity in Artemia salina assays (LC₅₀ = 134.90 ppm) . Its structure features a furo[3,2-g]chromen-7-one core, a benzodioxepin moiety at position 3, and methyl groups at positions 5 and 5.
Properties
Molecular Formula |
C22H18O5 |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-5,6-dimethylfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C22H18O5/c1-12-13(2)22(23)27-20-10-19-16(9-15(12)20)17(11-26-19)14-4-5-18-21(8-14)25-7-3-6-24-18/h4-5,8-11H,3,6-7H2,1-2H3 |
InChI Key |
BSVRZRLNUPQQBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC5=C(C=C4)OCCCO5)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-5,6-dimethyl-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial-grade reactors, continuous flow systems, and automated monitoring to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-5,6-dimethyl-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds .
Scientific Research Applications
3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-5,6-dimethyl-7H-furo[3,2-g]chromen-7-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-5,6-dimethyl-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
(a) 3-Ethynyl-2-isopropyl-7H-furo[3,2-g]chromen-7-one (Compound 32)
- Substituents : Ethynyl group at position 3, isopropyl at position 2.
- Molecular Weight : 252.26 g/mol (C₁₆H₁₂O₃).
- Key Data: UV λmax: 224, 250, 335 nm (EtOH) . IR Peaks: 2185 cm⁻¹ (C≡C stretch), 1732 cm⁻¹ (lactone C=O) . Toxicity: Not reported, but structural simplicity suggests lower bioactivity compared to the target compound.
(b) Methoxsalen (9-Methoxy-7H-furo[3,2-g]chromen-7-one)
- Substituents : Methoxy group at position 7.
- Molecular Weight : 216.19 g/mol (C₁₂H₈O₄).
- Key Data :
Terpenoid Derivatives
(a) Zanthotaxol
- Structure : 9-Hydroxy-4-(3-methylbut-2-en-1-yl)-7H-furo[3,2-g]chromen-7-one.
- Key Features : Prenyl side chain at position 4, hydroxy group at position 8.
- Bioactivity: Anticancer properties linked to terpenoid scaffolds .
- Comparison: The target compound’s benzodioxepin ring may confer distinct cytotoxicity mechanisms compared to Zanthotaxol’s isoprenoid chain.
(b) Helioxhantin (10-(1,3-benzodioxol-5-yl)-9H-[2]benzofuro[6,5-g][1,3]benzodioxol-7-one)
- Structure: Complex fused benzodioxole-benzofurochromenone.
- Bioactivity : Co-identified with the target compound in tenggulun extracts; LC₅₀ = 134.90 ppm .
- Comparison: Both compounds are terpenoids, but Helioxhantin’s extended aromatic system may reduce solubility compared to the target compound’s methyl and benzodioxepin groups.
Substituted Furochromenones
(a) 3-(4-Methoxyphenyl)-5,9-dimethyl-furo[3,2-g]chromen-7-one
(b) 6-Benzyl-5,9-dimethyl-3-(4-phenylphenyl)furo[3,2-g]chromen-7-one
- Substituents : Benzyl at position 6, biphenyl at position 3.
- Molecular Weight : 456.53 g/mol (C₃₂H₂₄O₃).
Comparative Data Table
Research Implications
Its methyl groups at positions 5 and 6 may stabilize the lactone ring, improving metabolic stability compared to derivatives with bulky substituents (e.g., benzyl or biphenyl groups).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
